molecular formula C18H31ClO B117488 Linoleoyl chloride CAS No. 7459-33-8

Linoleoyl chloride

Cat. No.: B117488
CAS No.: 7459-33-8
M. Wt: 298.9 g/mol
InChI Key: FBWMYSQUTZRHAT-AVQMFFATSA-N
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Description

Linoleoyl chloride (C₁₈H₂₉ClO₂; CAS 7459-33-8) is an unsaturated acyl chloride derived from linoleic acid (C18:2), a polyunsaturated omega-6 fatty acid. It is characterized by two double bonds at positions 9 and 12, contributing to its reactivity and role in lipid biochemistry . Structurally, it consists of an 18-carbon chain with a terminal chloride group, making it highly reactive in esterification and transacylation reactions.

Preparation Methods

Linoleoyl chloride is typically synthesized by reacting linoleic acid with thionyl chloride or oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

Linoleic acid+Thionyl chlorideLinoleoyl chloride+Sulfur dioxide+Hydrogen chloride\text{Linoleic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} Linoleic acid+Thionyl chloride→Linoleoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial production methods involve similar processes but on a larger scale, often using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Linoleoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form linoleic acid and hydrogen chloride.

    Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds.

Common reagents used in these reactions include alcohols, amines, and water. The major products formed are esters, amides, and carboxylic acids .

Scientific Research Applications

Chemical Synthesis

Linoleoyl chloride serves as a reagent for synthesizing fatty acyl derivatives, which are crucial intermediates in the production of various chemicals. Its reactive nature allows it to participate in acylation reactions, facilitating the formation of complex organic molecules.

Biological Studies

In biological research, this compound is utilized to study lipid metabolism and the synthesis of biologically active lipids. Its derivatives are investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities. Research indicates that compounds derived from this compound may modulate lipid profiles and influence cellular signaling pathways .

Medical Applications

This compound has been explored for its potential in developing antimicrobial agents. Its derivatives have shown promise in treating infections due to their ability to disrupt bacterial membranes . Additionally, research into its anti-inflammatory properties suggests potential applications in treating conditions like arthritis .

Industrial Use

In the industrial sector, this compound is employed in producing coatings, resins, and other chemical products. Its unique reactivity makes it suitable for formulating products that require specific chemical properties.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound derivatives against various bacterial strains. Results indicated significant bactericidal activity, suggesting its potential as a foundation for developing new antimicrobial agents.

Case Study 2: Lipid Metabolism Research

Research focusing on lipid metabolism utilized this compound to synthesize specific lipid derivatives that were then tested for their effects on cellular signaling pathways associated with inflammation. The findings revealed that certain derivatives could effectively modulate inflammatory responses in vitro.

Mechanism of Action

The mechanism of action of linoleoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of esters, amides, and other derivatives. These reactions are facilitated by the presence of the electron-withdrawing chloride group, which makes the carbonyl carbon more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Key Properties

  • Molecular Weight : 304.87 g/mol
  • Boiling Point : ~200–220°C (decomposes)
  • Solubility: Freely soluble in organic solvents like methylene chloride; hydrolyzes in water to form linoleic acid and HCl .
  • Applications: Used in synthesizing lipid derivatives, pharmaceutical excipients (e.g., Linoleoyl Polyoxylglycerides), and biochemical studies on mitochondrial cardiolipin remodeling .

Comparison with Similar Compounds

Linoleoyl chloride belongs to the acyl chloride family, which includes saturated and unsaturated variants. Below is a detailed comparison with structurally related compounds:

Palmitoyl Chloride (C₁₆H₂₉ClO₂)

  • Structure : Saturated acyl chloride (C16:0).
  • Reactivity: Less reactive than this compound due to the absence of double bonds.
  • Applications : Used in surfactant synthesis and lipid modification.
  • Biochemical Role: Not directly involved in cardiolipin remodeling, unlike linoleoyl derivatives .
Property This compound Palmitoyl Chloride
Double Bonds 2 0
Melting Point Lower (liquid at RT) Higher (solid at RT)
Solubility in CH₂Cl₂ Freely soluble Freely soluble
Role in Lipid Remodeling Critical for tetralinoleoyl-CL formation No documented role

Oleoyl Chloride (C₁₈H₃₃ClO₂)

  • Structure: Monounsaturated acyl chloride (C18:1).
  • Reactivity: Intermediate between palmitoyl and linoleoyl chlorides.
  • Biochemical Role: Less efficient than this compound in transferring acyl groups to cardiolipin in mitochondria .

Chloroacetyl Chloride (C₂H₂Cl₂O)

  • Structure : Short-chain acyl chloride with a chlorine substituent.
  • Reactivity : Extremely reactive and toxic; used in peptide synthesis.
  • Safety: Requires stringent controls (e.g., enclosed processes, ventilation), unlike this compound, which is less volatile .

Linoleoyl Polyoxylglycerides

  • Relation to this compound: Derived from linoleic acid but esterified with polyethylene glycol (PEG).
  • Properties: Solubility: Dispersible in water (unlike this compound) . Applications: Used as ointment bases, contrasting with this compound’s role in lab synthesis .

Research Findings and Functional Differences

Biochemical Specificity

This compound is uniquely involved in mitochondrial cardiolipin remodeling.

Stability and Handling

  • This compound’s unsaturation makes it prone to oxidation, requiring storage under inert gas.
  • In contrast, saturated acyl chlorides (e.g., palmitoyl chloride) are more stable but less reactive .

Industrial and Pharmaceutical Use

  • Linoleoyl Polyoxylglycerides, derived from linoleic acid, are formulated for water dispersibility in drug delivery, while this compound is restricted to synthetic chemistry due to hydrolysis risks .

Biological Activity

Linoleoyl chloride, a derivative of linoleic acid, has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological effects of this compound, including its antimicrobial properties, anti-inflammatory effects, and potential applications in drug delivery systems.

This compound is synthesized from linoleic acid through the reaction with oxalyl chloride. This compound features a long-chain fatty acid structure with a reactive acyl chloride group, which makes it suitable for various chemical modifications and applications in biochemistry and pharmacology.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that oleoylamines, which are structurally related to linoleoyl compounds, demonstrate activity against both Gram-negative and Gram-positive bacteria. For instance:

  • Mechanism of Action : Linoleic acid derivatives disrupt bacterial cell membranes, leading to increased permeability and eventual cell death. This was evidenced by the ability of these compounds to facilitate the penetration of ethidium bromide into bacterial cells, indicating membrane disruption .
  • Efficacy : Linoleic acid has been shown to be more effective than saturated fatty acids in inhibiting bacterial growth at lower concentrations. Specifically, linoleic acid was highlighted as the most potent unsaturated fatty acid against Bacillus megaterium and Pseudomonas phaseolicola .

Anti-inflammatory Effects

Recent research has identified this compound's potential as an anti-inflammatory agent:

  • Lipid Metabolites : Linoleic acid derivatives, including those formed from this compound, have been associated with reduced inflammation markers in various biological assays. For example, the esterification of linoleic acid with hydroxy fatty acids resulted in compounds that effectively inhibited cytokine secretion in response to lipopolysaccharide (LPS) stimulation .
  • Clinical Implications : A study indicated that supplementation with linoleoyl-lysophosphatidylcholine (derived from linoleic acid) could suppress immune-related adverse events in patients undergoing immunotherapy, suggesting a role for this compound in managing inflammatory responses .

Applications in Drug Delivery

This compound's unique chemical structure allows it to be utilized in drug delivery systems:

  • Cationic Liposomes : Research has shown that modifying lipid tail structures can enhance drug loading capabilities in liposomal carriers. Linoleoyl-based lipids have been incorporated into cationic liposomes to improve the solubility and delivery of chemotherapeutic agents like paclitaxel .
  • Enhanced Solubility : The incorporation of linoleic acid derivatives into liposomal formulations has been demonstrated to significantly increase drug solubility while maintaining low toxicity levels .

Case Studies and Research Findings

StudyFindings
Galbraith et al. (2018)Demonstrated that linoleic acid is effective against Bacillus megaterium, inhibiting oxygen intake and disrupting the electron transport chain .
Research on LPC 18:2 (2024)Found that circulating levels of linoleoyl-lysophosphatidylcholine were inversely correlated with neutrophil counts, indicating potential immune modulation .
This compound SynthesisHighlighted its role in creating biologically active lipids that exhibit anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the optimal conditions for handling and storing linoleoyl chloride to ensure chemical stability in laboratory settings?

this compound is highly reactive due to its acyl chloride group. Storage under inert gas (e.g., argon) at −20°C in anhydrous solvents like methylene chloride prevents hydrolysis . Solubility data indicate it is freely soluble in methylene chloride but reacts violently with water, necessitating moisture-free environments during synthesis .

Q. How can this compound be purified after synthesis, and what analytical methods validate its purity?

Post-synthesis purification involves distillation under reduced pressure or column chromatography using silica gel. Thin-layer chromatography (TLC) with iodine vapor visualization confirms purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) quantifies structural integrity . Infrared (IR) spectroscopy identifies characteristic C=O and C-Cl stretches (1740–1820 cm⁻¹ and 550–600 cm⁻¹, respectively) .

Q. What are the primary applications of this compound in lipid biochemistry?

It is widely used to synthesize phospholipids (e.g., dilinoleoylphosphatidylcholine) via acylation of glycerol-3-phosphocholine. This reaction requires 4-pyrrolidinopyridine as a catalyst, yielding phospholipids for membrane studies or drug delivery systems .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives (e.g., antiviral vs. anti-inflammatory effects)?

Contradictions may arise from differences in assay conditions or derivative stability. For example, this compound-derived compounds in HPV-16 inhibition studies showed variable binding affinities (−0.21 to 0.18 in molecular docking scores), likely due to conformational flexibility of the linoleoyl chain . Validate findings using orthogonal assays (e.g., surface plasmon resonance for binding kinetics) and control for hydrolytic degradation .

Q. What experimental strategies optimize the regioselectivity of this compound in esterification reactions with polyols?

Regioselectivity is influenced by solvent polarity and catalyst choice. In synthesizing linoleoyl polyoxylglycerides, polyethylene glycol (PEG) with a mean molecular weight of 300–400 enhances solubility and reduces side reactions. Monitor reaction progress via hydroxyl value titration (target: 120–180 mg KOH/g) and peroxide value assays (<15 meq/kg) to ensure product consistency .

Q. How do structural modifications of this compound (e.g., deuterated analogs) impact its metabolic stability in vivo?

Deuterated derivatives (e.g., linoleoyl ethanolamide-d4) exhibit prolonged half-lives due to kinetic isotope effects. In BALB/c mice, deuterated analogs showed 4-fold higher potency in suppressing DNFB-induced inflammation compared to non-deuterated forms. Use LC-MS/MS to track isotopic enrichment and validate metabolic pathways .

Q. What are the limitations of using this compound in large-scale enzymatic studies, and how can they be mitigated?

Hydrolysis during enzymatic assays (e.g., phospholipase A2 studies) can generate free linoleic acid, confounding results. Pre-incubate enzymes with irreversible inhibitors (e.g., methyl arachidonyl fluorophosphonate) to block hydrolysis, and quantify residual chloride via potentiometric titration .

Q. Methodological Guidance

Q. How should researchers design dose-response studies for this compound derivatives in animal models?

Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations (measured via HPLC) with biological effects (e.g., analgesia). In guinea pigs, linoleoyl glycine shortened QT intervals at 0.1–0.2 mg doses, suggesting nonlinear kinetics. Include vehicle controls (e.g., PEG-400) to isolate compound-specific effects .

Q. What chromatographic techniques are recommended for separating this compound derivatives from complex biological matrices?

Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (70:30 to 95:5) effectively resolves linoleoyl ethanolamide and its metabolites. For lipidomics, couple with high-resolution mass spectrometry (HRMS) in positive ion mode (m/z 300–600 range) .

Q. How can computational tools enhance the design of this compound-based inhibitors for target proteins?

Molecular dynamics simulations (e.g., GROMACS) predict binding modes of linoleoyl derivatives to targets like KCNQ1/KCNE1 channels. Validate docking scores (e.g., AutoDock Vina) with electrophysiology (e.g., two-electrode voltage clamping in Xenopus oocytes) .

Properties

CAS No.

7459-33-8

Molecular Formula

C18H31ClO

Molecular Weight

298.9 g/mol

IUPAC Name

(9E,12E)-octadeca-9,12-dienoyl chloride

InChI

InChI=1S/C18H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3/b7-6+,10-9+

InChI Key

FBWMYSQUTZRHAT-AVQMFFATSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)Cl

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)Cl

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)Cl

Key on ui other cas no.

7459-33-8

Pictograms

Corrosive

Synonyms

(9Z,12Z)-9,12-Octadecadienoyl Chloride;  (Z,Z)-9,12-Octadecadienoyl Chloride;  (Z,Z)-Octadeca-9,12-dienoyl Chloride;  Linoleic Acid Chloride; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2,3,5-Trihydroxyhexanedioate
2,3,5-Trihydroxyhexanedioate
Linoleoyl chloride
2,3,5-Trihydroxyhexanedioate
2,3,5-Trihydroxyhexanedioate
Linoleoyl chloride
2,3,5-Trihydroxyhexanedioate
Linoleoyl chloride
2,3,5-Trihydroxyhexanedioate
Linoleoyl chloride
2,3,5-Trihydroxyhexanedioate
2,3,5-Trihydroxyhexanedioate
Linoleoyl chloride
2,3,5-Trihydroxyhexanedioate
Linoleoyl chloride

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